Cas no 1550111-82-4 (2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine)

2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-3-(5-methylpyridin-3-yl)propan-1-amine
- 1550111-82-4
- EN300-5146785
- 2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine
-
- Inchi: 1S/C10H16N2/c1-8(5-11)3-10-4-9(2)6-12-7-10/h4,6-8H,3,5,11H2,1-2H3
- InChI Key: WKHWXKYDXAHHAH-UHFFFAOYSA-N
- SMILES: NCC(C)CC1C=NC=C(C)C=1
Computed Properties
- Exact Mass: 164.131348519g/mol
- Monoisotopic Mass: 164.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
- XLogP3: 1.3
2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5146785-0.5g |
2-methyl-3-(5-methylpyridin-3-yl)propan-1-amine |
1550111-82-4 | 95.0% | 0.5g |
$877.0 | 2025-03-15 | |
Enamine | EN300-5146785-2.5g |
2-methyl-3-(5-methylpyridin-3-yl)propan-1-amine |
1550111-82-4 | 95.0% | 2.5g |
$1791.0 | 2025-03-15 | |
Enamine | EN300-5146785-1.0g |
2-methyl-3-(5-methylpyridin-3-yl)propan-1-amine |
1550111-82-4 | 95.0% | 1.0g |
$914.0 | 2025-03-15 | |
Enamine | EN300-5146785-5.0g |
2-methyl-3-(5-methylpyridin-3-yl)propan-1-amine |
1550111-82-4 | 95.0% | 5.0g |
$2650.0 | 2025-03-15 | |
Enamine | EN300-5146785-0.1g |
2-methyl-3-(5-methylpyridin-3-yl)propan-1-amine |
1550111-82-4 | 95.0% | 0.1g |
$804.0 | 2025-03-15 | |
Enamine | EN300-5146785-0.05g |
2-methyl-3-(5-methylpyridin-3-yl)propan-1-amine |
1550111-82-4 | 95.0% | 0.05g |
$768.0 | 2025-03-15 | |
Enamine | EN300-5146785-0.25g |
2-methyl-3-(5-methylpyridin-3-yl)propan-1-amine |
1550111-82-4 | 95.0% | 0.25g |
$840.0 | 2025-03-15 | |
Enamine | EN300-5146785-10.0g |
2-methyl-3-(5-methylpyridin-3-yl)propan-1-amine |
1550111-82-4 | 95.0% | 10.0g |
$3929.0 | 2025-03-15 |
2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine Related Literature
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on 2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine
Introduction to 2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine (CAS No. 1550111-82-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1550111-82-4, is a structurally complex organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique pharmacophoric features. This compound belongs to a class of nitrogen-containing heterocycles, specifically incorporating a pyridine moiety, which is widely recognized for its role in modulating biological pathways and serving as a key structural component in numerous therapeutic agents.
The molecular framework of 2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine consists of an amine functional group (-NH₂) attached to a propyl chain, which is further substituted with a 5-methylpyridinyl ring at the third carbon position. This arrangement creates a versatile scaffold that can interact with biological targets through multiple mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of both aromatic and aliphatic components in its structure enhances its solubility and bioavailability, making it an attractive candidate for drug development.
In recent years, the interest in 2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine has been fueled by its potential applications in the design of novel therapeutic agents. Specifically, researchers have been exploring its utility as a precursor or intermediate in the synthesis of small-molecule inhibitors targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The pyridine ring, in particular, has been extensively studied for its ability to modulate enzyme activity and receptor binding affinity.
One of the most compelling aspects of 2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine is its structural similarity to known bioactive compounds that have demonstrated efficacy in clinical trials. For instance, derivatives of pyridine-based molecules have been reported to exhibit inhibitory effects on kinases and other enzymes involved in signal transduction pathways. The methyl groups present in the molecule contribute to its stability and enhance its metabolic profile, which are critical factors in drug development.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly evaluate the biological activity of compounds like 2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine. These methodologies have revealed promising leads for further optimization into lead compounds with improved pharmacokinetic properties. Moreover, the integration of machine learning algorithms has allowed for the prediction of novel derivatives with enhanced binding affinity and selectivity.
The synthesis of 2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, cross-coupling reactions, and reductive amination techniques. The availability of efficient synthetic protocols has facilitated its use in both academic research and industrial applications.
In the realm of chemical biology, 2-Methyl-3-(5-methylpyridin-3-yloxy)propanamidine hydrochloride, a derivative of this compound, has been investigated for its potential role in modulating inflammatory pathways. Studies have shown that it can interact with specific proteins involved in immune responses, suggesting its therapeutic relevance in conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings highlight the importance of exploring structurally diverse molecules like 2-Methyl-pyridine-based amine derivatives for addressing unmet medical needs.
The pharmaceutical industry has also shown interest in 2-Methyl-pyridine-containing amine compounds due to their potential as scaffolds for antiviral and anticancer agents. For example, recent research has demonstrated that certain pyridine-based amines can inhibit viral proteases by competing with natural substrates or by stabilizing enzyme-inhibitor complexes. Similarly, these compounds have been found to disrupt cancer cell proliferation by targeting critical signaling pathways involved in tumor growth.
The development of novel drug candidates often requires the optimization of physicochemical properties such as solubility, permeability, and metabolic stability. 2-Methyl-pyridine-substituted amines, including CAS No. 1550111 82 4, offer a favorable balance of these properties due to their well-designed molecular architecture. By leveraging structure-based drug design principles, researchers can fine-tune these characteristics to enhance drug-like properties.
Furthermore, the growing emphasis on green chemistry has prompted investigations into sustainable synthetic methods for producing 2-Methyl-pyridine derivatives. Catalytic processes that minimize waste generation and energy consumption are being explored as alternatives to traditional synthetic routes. These efforts align with global initiatives aimed at reducing the environmental impact of pharmaceutical manufacturing.
The future prospects for 2-Methyl-pyridine-based amine compounds appear promising as advancements continue to emerge in medicinal chemistry and chemical biology. Ongoing studies are focused on elucidating their mechanism of action at a molecular level and identifying new therapeutic applications. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical practice.
In conclusion,CAS No 1550111824 represents a structurally intriguing compound with significant potential in drug discovery efforts across multiple therapeutic areas. Its unique combination of pharmacophoric elements makes it an attractive candidate for further exploration as both an intermediate and an active pharmaceutical ingredient (API). As research progresses,2Methyl3(5methylpyridin3y]propan1amine is poised to play an important role in shaping the future landscape of chemical biology and medicinal chemistry.
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